4-Chloro-6-piperidin-1-ylpyrimidine
Overview
Description
4-Chloro-6-piperidin-1-ylpyrimidine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. The pyrimidine core structure is a common motif in many pharmaceutical agents, and the introduction of various substituents, such as chloro and piperidinyl groups, can lead to compounds with unique biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step reactions that can include chlorination, nucleophilic substitution, and condensation reactions. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, was achieved from 2-amino-4-methylpyridine through successive chlorination and condensation with piperidine, yielding an overall yield of about 62% . Similarly, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, another related compound, involved nucleophilic aromatic substitution, hydrogenation, and iodination . These methods highlight the typical synthetic routes that could be adapted for the synthesis of 4-Chloro-6-piperidin-1-ylpyrimidine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray diffraction, as seen in the analysis of 2-Amino-6-chloro-4-(N-methylpiperazino)pyrimidines and a new chelating pyrazolylpyrimidine ligand . These studies provide detailed insights into the arrangement of atoms within the molecule and the geometry of the substituents around the pyrimidine core.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, as demonstrated by the relative reactivities of chlorine atoms in 2,2',4-trichloro-4',5-dipyrimidinyl when reacting with piperidine . The order of reactivity of the chlorine atoms provides valuable information for the selective functionalization of the pyrimidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of electron-donating or withdrawing groups can affect the compound's reactivity, solubility, and stability. The crystal structures of these compounds can reveal non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which are crucial for understanding their behavior in different environments .
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
4-Chloro-6-piperidin-1-ylpyrimidine derivatives have been synthesized through various methods, including microwave-assisted synthesis. These compounds are used as intermediates in the synthesis of complex molecules with potential antibacterial activity. For example, microwave-assisted synthesis has enabled the creation of pyrimidine imines and thiazolidinones with significant antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010). Additionally, the compound has been utilized in the synthesis of lafutidine intermediates, demonstrating its utility in medicinal chemistry (Shen Li, 2012).
Antimicrobial Activity
Several studies have synthesized derivatives of 4-Chloro-6-piperidin-1-ylpyrimidine to evaluate their antimicrobial efficacy. These compounds have shown promising results against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents. For instance, 2-piperidinomethylamino derivatives exhibited significant antimicrobial activities, suggesting their usefulness in combating microbial infections (Imran, Alam, & Abida, 2016).
Fluorescent Probes for DNA Detection
The synthesis and characterization of novel aminated benzimidazo[1,2-a]quinolines, substituted with piperidine, have been accomplished. These compounds, characterized by their spectroscopic properties, offer potential applications as DNA-specific fluorescent probes. This application highlights the role of 4-Chloro-6-piperidin-1-ylpyrimidine derivatives in bioanalytical chemistry, particularly in the detection and study of nucleic acids (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
properties
IUPAC Name |
4-chloro-6-piperidin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJONHQHUVJXBRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344564 | |
Record name | 4-chloro-6-piperidin-1-ylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-piperidin-1-ylpyrimidine | |
CAS RN |
1722-14-1 | |
Record name | 4-chloro-6-piperidin-1-ylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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